molecular formula C17H22N2O2 B7168840 N-(2-methylcyclopropyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide

N-(2-methylcyclopropyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide

Cat. No.: B7168840
M. Wt: 286.37 g/mol
InChI Key: DJSCMJCTYWOMNT-UHFFFAOYSA-N
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Description

N-(2-methylcyclopropyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-(2-methylcyclopropyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-12-10-14(12)18-17(21)15-8-5-9-19(15)16(20)11-13-6-3-2-4-7-13/h2-4,6-7,12,14-15H,5,8-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSCMJCTYWOMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1NC(=O)C2CCCN2C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylcyclopropyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. Flow microreactor systems have been employed to enhance the efficiency and sustainability of such processes .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylcyclopropyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenylacetyl group or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-methylcyclopropyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylcyclopropyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide: shares structural similarities with other pyrrolidine derivatives and phenylacetyl compounds.

    This compound: can be compared to compounds like N-phenylacetylpyrrolidine and N-methylcyclopropylpyrrolidine.

Uniqueness

  • The presence of both the phenylacetyl and methylcyclopropyl groups in this compound makes it unique, potentially offering a combination of properties not found in other similar compounds.
  • Its unique structure may result in distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

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